Cas no 2350732-99-7 ((S)-2-(Fmoc-amino)-6-phenylhexanoic acid)

(S)-2-(Fmoc-amino)-6-phenylhexanoic acid is a chiral, non-natural amino acid derivative featuring an Fmoc-protected α-amino group and a phenylhexanoic acid side chain. This compound is primarily used in solid-phase peptide synthesis (SPPS) as a building block for introducing hydrophobic and aromatic characteristics into peptide sequences. The Fmoc group ensures orthogonal protection, enabling selective deprotection under mild basic conditions without affecting other functional groups. Its phenylhexanoic side chain enhances lipophilicity, making it valuable for modifying peptide interactions with biological membranes or hydrophobic targets. The chiral (S)-configuration ensures compatibility with stereospecific synthesis. This derivative is particularly useful in medicinal chemistry and bioconjugation applications where tailored hydrophobicity and structural rigidity are required.
(S)-2-(Fmoc-amino)-6-phenylhexanoic acid structure
2350732-99-7 structure
Product Name:(S)-2-(Fmoc-amino)-6-phenylhexanoic acid
CAS No:2350732-99-7
MF:C27H27NO4
MW:429.50758767128
CID:4743062
PubChem ID:156026333
Update Time:2025-06-29

(S)-2-(Fmoc-amino)-6-phenylhexanoic acid Chemical and Physical Properties

Names and Identifiers

    • (S)-2-(Fmoc-amino)-6-phenylhexanoic acid
    • (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-phenylhexanoic acid
    • MFCD32898084
    • 2350732-99-7
    • Fmoc-(S)-2-amino-6-phenylhexanoic acid
    • (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-phenylhexanoic acid
    • (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-6-phenylhexanoic acid
    • F74756
    • Inchi: 1S/C27H27NO4/c29-26(30)25(17-9-4-12-19-10-2-1-3-11-19)28-27(31)32-18-24-22-15-7-5-13-20(22)21-14-6-8-16-23(21)24/h1-3,5-8,10-11,13-16,24-25H,4,9,12,17-18H2,(H,28,31)(H,29,30)/t25-/m0/s1
    • InChI Key: NZOVBPGEEROSSE-VWLOTQADSA-N
    • SMILES: O(C(N[C@H](C(=O)O)CCCCC1C=CC=CC=1)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

Computed Properties

  • Exact Mass: 429.19400834g/mol
  • Monoisotopic Mass: 429.19400834g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 10
  • Complexity: 595
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.9
  • Topological Polar Surface Area: 75.6

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(S)-2-(Fmoc-amino)-6-phenylhexanoic acid Related Literature

Additional information on (S)-2-(Fmoc-amino)-6-phenylhexanoic acid

(S)-2-(Fmoc-amino)-6-phenylhexanoic acid (CAS No. 2350732-99-7): A Comprehensive Overview

(S)-2-(Fmoc-amino)-6-phenylhexanoic acid (CAS No. 2350732-99-7) is a versatile and important compound in the field of organic chemistry, particularly in the synthesis of peptides and pharmaceuticals. This chiral amino acid derivative is characterized by its unique structural features, which include an Fmoc (9-fluorenylmethoxycarbonyl) protecting group and a phenyl-substituted hexanoic acid moiety. These properties make it a valuable building block in the development of novel therapeutic agents and research tools.

The Fmoc protecting group is widely used in solid-phase peptide synthesis (SPPS) due to its stability under mild conditions and ease of removal. The Fmoc group can be efficiently cleaved using a base, such as piperidine, without affecting other functional groups in the molecule. This characteristic is crucial for the sequential addition of amino acids during peptide synthesis, ensuring high yields and purity of the final product.

The phenyl-substituted hexanoic acid moiety imparts additional hydrophobicity to the molecule, which can influence the solubility and biological activity of peptides and proteins. This hydrophobicity can be advantageous in designing peptides with enhanced cell-penetrating properties or improved binding affinities to specific receptors. Recent studies have highlighted the importance of hydrophobic residues in modulating protein-protein interactions and enhancing the stability of therapeutic peptides.

In the context of drug discovery, (S)-2-(Fmoc-amino)-6-phenylhexanoic acid has been utilized in the synthesis of peptidomimetics, which are designed to mimic the structure and function of natural peptides but with improved pharmacological properties. Peptidomimetics can exhibit enhanced resistance to enzymatic degradation, improved bioavailability, and reduced immunogenicity compared to their natural counterparts. These properties make them attractive candidates for developing new drugs targeting various diseases, including cancer, neurodegenerative disorders, and infectious diseases.

One notable application of (S)-2-(Fmoc-amino)-6-phenylhexanoic acid is in the development of inhibitors for proteases, which are key enzymes involved in many physiological and pathological processes. Protease inhibitors have shown promise in treating conditions such as HIV/AIDS, hepatitis C, and Alzheimer's disease. The chiral nature of this compound allows for the precise control of stereochemistry during synthesis, which is critical for achieving high selectivity and potency in inhibiting target proteases.

Furthermore, recent advancements in combinatorial chemistry have expanded the utility of (S)-2-(Fmoc-amino)-6-phenylhexanoic acid in high-throughput screening (HTS) campaigns. HTS involves testing large libraries of compounds to identify potential leads for drug development. The ability to rapidly synthesize diverse libraries containing this building block has accelerated the discovery process and led to the identification of novel scaffolds with therapeutic potential.

In addition to its applications in drug discovery, (S)-2-(Fmoc-amino)-6-phenylhexanoic acid is also used as a research tool in academic laboratories. Its unique properties make it suitable for studying protein folding, protein-protein interactions, and other fundamental biological processes. For example, it can be incorporated into model peptides to investigate how specific amino acid substitutions affect secondary structure formation or binding affinity.

The synthesis of (S)-2-(Fmoc-amino)-6-phenylhexanoic acid typically involves several steps, including the protection of the amino group with Fmoc chloride, followed by the introduction of the phenyl-substituted hexanoic acid moiety through esterification or amide formation. The chiral center can be introduced through asymmetric synthesis or resolution techniques. Recent improvements in synthetic methodologies have led to more efficient and cost-effective routes for producing this compound on a larger scale.

In conclusion, (S)-2-(Fmoc-amino)-6-phenylhexanoic acid (CAS No. 2350732-99-7) is a multifaceted compound with significant implications in both research and industry. Its unique structural features make it an invaluable building block for peptide synthesis and drug discovery efforts. As ongoing research continues to uncover new applications and optimize synthetic methods, this compound is poised to play an increasingly important role in advancing our understanding of biological systems and developing innovative therapeutic strategies.

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